2-(Naphthalen-2-yl)-1,3-dithiolane 2-(Naphthalen-2-yl)-1,3-dithiolane
Brand Name: Vulcanchem
CAS No.: 77853-39-5
VCID: VC19354508
InChI: InChI=1S/C13H12S2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2
SMILES:
Molecular Formula: C13H12S2
Molecular Weight: 232.4 g/mol

2-(Naphthalen-2-yl)-1,3-dithiolane

CAS No.: 77853-39-5

Cat. No.: VC19354508

Molecular Formula: C13H12S2

Molecular Weight: 232.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Naphthalen-2-yl)-1,3-dithiolane - 77853-39-5

Specification

CAS No. 77853-39-5
Molecular Formula C13H12S2
Molecular Weight 232.4 g/mol
IUPAC Name 2-naphthalen-2-yl-1,3-dithiolane
Standard InChI InChI=1S/C13H12S2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2
Standard InChI Key JLPXZRUZXJIYSS-UHFFFAOYSA-N
Canonical SMILES C1CSC(S1)C2=CC3=CC=CC=C3C=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Naphthalen-2-yl)-1,3-dithiolane consists of a naphthalene ring substituted at the 2-position with a 1,3-dithiolane ring. The dithiolane moiety is a five-membered ring containing two sulfur atoms at the 1 and 3 positions, conferring unique electronic and steric properties. The compound’s molecular formula is C₁₃H₁₂S₂, with a molecular weight of 232.36 g/mol .

Table 1: Key Molecular Properties

PropertyValue
CAS Number77853-39-5
IUPAC Name2-(Naphthalen-2-yl)-1,3-dithiolane
Molecular FormulaC₁₃H₁₂S₂
Molecular Weight232.36 g/mol
Exact Mass232.03800
Topological Polar Surface Area50.6 Ų

The naphthalene group contributes aromatic stability, while the dithiolane ring enhances reactivity toward electrophilic and nucleophilic agents.

Synthetic Methodologies

Catalytic Synthesis Using SA-MNPs

A breakthrough in synthesizing 1,3-dithiolane derivatives involves sulfamic acid-functionalized magnetic Fe₃O₄ nanoparticles (SA-MNPs) as catalysts. This method enables the protection of carbonyl groups under solvent-free, room-temperature conditions with high efficiency (yields: 90–95%) .

Procedure:

  • Substrate Preparation: 2-Naphthaldehyde is reacted with 1,2-ethanedithiol.

  • Catalytic Reaction: SA-MNPs (10 mol%) are added to the mixture, which is stirred at 25°C for 30 minutes.

  • Workup: The catalyst is magnetically separated, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Optimization of Reaction Conditions

ParameterOptimal Value
Catalyst Loading10 mol%
Temperature25°C
Reaction Time30 minutes
SolventSolvent-free
Yield92%

This method outperforms traditional acid-catalyzed routes by eliminating hazardous solvents and enabling catalyst reuse for up to five cycles without significant activity loss .

Physicochemical Properties

Spectral Characterization

Infrared Spectroscopy (IR):

  • C–H Stretch: 2893 cm⁻¹ (dithiolane ring).

  • Aromatic C=C: 1598–1628 cm⁻¹ (naphthalene ring).

  • C–S Vibrations: 1420 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic protons: δ 7.2–8.5 ppm (multiplet, 7H).

    • Dithiolane protons: δ 3.5–4.5 ppm (multiplet, 4H) .

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Dithiolane carbons: δ 30–40 ppm.

    • Aromatic carbons: δ 125–140 ppm.

Mass Spectrometry:

  • High-Resolution MS: [M+H]⁺ observed at m/z 233.0451 (calculated: 233.0455) .

Functional Applications

Carbonyl Group Protection

The compound serves as a robust protecting agent for aldehydes and ketones. The dithiolane ring forms via acid-catalyzed thioacetalization, shielding the carbonyl from undesired reactions during multi-step syntheses. Deprotection is achieved using TMSCl/NaI in acetonitrile, regenerating the carbonyl compound quantitatively .

Environmental Monitoring

Structural analogs of 2-(Naphthalen-2-yl)-1,3-dithiolane, such as 2-(Naphthalen-2-yl)-1,3-dithiane, are employed by the U.S. Environmental Protection Agency (EPA) in the National Air Toxics Assessment (NATA) to prioritize pollutants and emission sources .

Comparative Analysis with Analogous Compounds

2-(Naphthalen-1-yl)-1,3-dithiolane (CAS 86201-62-9)

This isomer differs in the substitution position of the naphthalene group, leading to distinct steric and electronic profiles:

Table 3: Structural Comparison

Property2-Naphthalen-2-yl Isomer2-Naphthalen-1-yl Isomer
Melting Point111–112°CNot reported
LogP4.324.32
Aromatic Proton Shiftδ 7.2–8.5 ppmδ 7.5–8.7 ppm

The 2-naphthyl isomer exhibits greater steric hindrance, slowing electrophilic substitution reactions compared to the 1-naphthyl derivative .

Stability and Degradation

Oxidative Stability

The dithiolane ring is susceptible to oxidation, forming sulfoxides (e.g., using H₂O₂) or sulfones (e.g., using MCPBA). Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, making the compound stable under ambient conditions but reactive at elevated temperatures .

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